molecular formula C9H8O4 B13338984 5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid

5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B13338984
M. Wt: 180.16 g/mol
InChI Key: DMWHKZARVQHFHM-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Benzofuran derivatives, including 5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These properties make them valuable in drug discovery and development, as well as in the study of various biological processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin These compounds share similar structural features but differ in their specific biological activities and applications

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H8O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7,10H,4H2,(H,11,12)

InChI Key

DMWHKZARVQHFHM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)O)C(=O)O

Origin of Product

United States

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